Bienvenue dans la boutique en ligne BenchChem!

Avibactam

Antimicrobial Resistance β-Lactamase Inhibition Carbapenem-resistant Enterobacteriaceae

Avibactam is a non-β-lactam, diazabicyclooctane (DABCO) β-lactamase inhibitor with a reversible covalent mechanism fundamentally distinct from irreversible suicide inhibitors (clavulanate, sulbactam, tazobactam). It is the only BLI with potent, clinically validated activity against both KPC carbapenemases (class A) and AmpC cephalosporinases (class C), making it indispensable for susceptibility testing of carbapenem-resistant Enterobacterales (CRE) and P. aeruginosa. Supported by high-resolution crystallographic data, it is the inhibitor of choice for β-lactamase enzymology research, including BlaMab inhibition in M. abscessus. For R&D use only; not for human application.

Molecular Formula C7H11N3O6S
Molecular Weight 265.25 g/mol
CAS No. 794508-22-8
Cat. No. B8069249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam
CAS794508-22-8
Molecular FormulaC7H11N3O6S
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
InChIInChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
InChIKeyNDCUAPJVLWFHHB-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avibactam (CAS 794508-22-8): A First-in-Class Diazabicyclooctane (DBO) β-Lactamase Inhibitor for Combating Carbapenem-Resistant Enterobacteriaceae (CRE)


Avibactam (formerly NXL104, AVE1330A) is a synthetic, non-β-lactam, β-lactamase inhibitor that serves as the foundational molecule for the diazabicyclooctane (DBO) class [1]. Unlike traditional β-lactam-based inhibitors, avibactam utilizes a unique, covalent, yet slowly reversible acylation mechanism to inactivate a broad range of clinically relevant serine β-lactamases, including Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes [1]. Clinically, it is formulated as a fixed-dose combination with ceftazidime (CAZ-AVI; Avycaz) and is indicated for the treatment of complicated infections where resistance to other agents, including carbapenems, is suspected or documented [2].

Why Avibactam Cannot Be Substituted with Traditional β-Lactamase Inhibitors in Critical CRE Therapies


In clinical microbiology and pharmaceutical procurement, the assumption that β-lactamase inhibitors are interchangeable is a high-risk fallacy. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactams and are hydrolyzed by carbapenemases, rendering them ineffective against many MDR Gram-negative pathogens [1]. Avibactam's non-β-lactam DBO scaffold confers intrinsic stability against these destructive enzymes, allowing it to potently inhibit KPC and OXA-48 carbapenemases that completely inactivate its predecessors [1]. Even among newer-generation inhibitors (relebactam, vaborbactam), avibactam maintains unique and clinically critical differentiating features in spectrum, potency, and stability that preclude simple interchangeability [2].

Quantitative Comparative Evidence: How Avibactam Differentiates from Alternative Inhibitors in Key Performance Dimensions


Superior Inhibitory Potency Against KPC Carbapenemases Compared to Clavulanic Acid, Tazobactam, and Sulbactam

Avibactam demonstrates vastly superior inhibitory potency against KPC-2 carbapenemase, a primary resistance determinant in CRE. In standardized enzymatic assays, avibactam inhibited KPC-2 with an IC50 of 170 nM [1]. In contrast, clavulanic acid, tazobactam, and sulbactam exhibited IC50 values of >100,000 nM, 50,000 nM, and 57,000 nM, respectively [1]. This represents a >300-fold improvement in potency for avibactam relative to the next most active traditional inhibitor.

Antimicrobial Resistance β-Lactamase Inhibition Carbapenem-resistant Enterobacteriaceae

Exclusive In Vitro Activity Against OXA-48 Carbapenemase: A Key Differentiator vs. Relebactam

Among new-generation β-lactamase inhibitor combinations, ceftazidime-avibactam uniquely retains activity against OXA-48-like carbapenemase producers. In a whole-genome sequenced cohort of 100 CRE isolates, ceftazidime-avibactam was active against OXA-48-like producers, whereas imipenem-relebactam was not [1]. Specifically, ceftazidime susceptibility increased from 0% to 85% with the addition of avibactam [1]. In contrast, imipenem susceptibility increased from 8% to 88% with the addition of relebactam, but this combination remained inactive against all MBL and OXA-48-producing strains [1].

OXA-48 Carbapenemase Ceftazidime-avibactam

Enhanced Clinical Cure Rate vs. Polymyxin B in Treating CRE Infections

In a target trial emulation study involving 176 hospitalized patients with CRE infections, ceftazidime-avibactam demonstrated a significantly higher clinical cure rate compared to polymyxin B-based therapy [1]. The clinical cure rate in the ceftazidime-avibactam group was 28.1% higher than that in the polymyxin B group across all analysis methods [1]. Additionally, the microbial eradication rate was significantly higher in the CZA group, and the incidence of acute kidney injury (AKI) was lower compared to polymyxin B [1].

Clinical Cure Rate Carbapenem-resistant Enterobacteriaceae Target Trial Emulation

Potent Inhibition of AmpC β-Lactamases vs. Vaborbactam and Relebactam

Avibactam exhibits high potency against clinically relevant class C β-lactamases (AmpC). In a comparative kinetic study, avibactam inhibited AmpC from E. coli with an apparent inhibition constant (Kiapp) of 5.0-7.4 μM [1]. While zidebactam showed lower Kiapp (0.69 μM) under specific assay conditions, avibactam's potency is comparable to or better than other DBO inhibitors in this class [1]. Importantly, avibactam's IC50 against P. aeruginosa AmpC is 128 nM, which is orders of magnitude more potent than clavulanic acid (>100,000 nM), tazobactam (4,600 nM), and sulbactam (27,000 nM) [2].

AmpC β-Lactamase Inhibition DBO inhibitors

Avibactam: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Empirical and Targeted Therapy for KPC-Producing Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Based on the quantitative potency advantage (>300-fold lower IC50 vs. traditional inhibitors) and clinical efficacy data (28.1% absolute improvement in cure rate vs. polymyxin B), avibactam in combination with ceftazidime is the preferred first-line option for treating documented or suspected KPC-producing CRE infections [1][2]. This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired/ventilator-associated pneumonia.

Institutions with High Prevalence of OXA-48 Carbapenemase

Avibactam is uniquely active against OXA-48-like enzymes, a key differentiator from alternative newer inhibitors like relebactam [1]. Therefore, in healthcare settings where OXA-48 is endemic (e.g., many European, Middle Eastern, and North African countries), ceftazidime-avibactam is an essential component of the antimicrobial formulary and cannot be replaced by other new BL/BLI combinations for empirical coverage of carbapenem-resistant isolates.

Combination Therapy for Metallo-β-Lactamase (MBL)-Producing Pathogens (e.g., NDM, VIM)

While avibactam alone is inactive against MBLs, its unique compatibility with aztreonam (which is stable to MBLs but hydrolyzed by many serine β-lactamases) creates a potent synergistic combination (aztreonam-avibactam) [1]. This combination is active against the vast majority of MBL-producing Enterobacteriaceae, including NDM and VIM producers, for which there are otherwise extremely limited therapeutic options. This represents a critical, life-saving application of avibactam in a setting where no alternative therapy is reliably effective [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avibactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.